molecular formula C9H9FO B3331479 6-Fluoro-2,3-dihydro-1H-inden-5-ol CAS No. 83802-73-7

6-Fluoro-2,3-dihydro-1H-inden-5-ol

Cat. No.: B3331479
CAS No.: 83802-73-7
M. Wt: 152.16 g/mol
InChI Key: BKRPFPRKAMQQCW-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dihydro-1H-inden-5-ol is an organic compound characterized by a fluorine atom attached to the indane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2,3-dihydro-1H-inden-5-ol typically involves the fluorination of 2,3-dihydro-1H-inden-5-ol. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures to ensure complete fluorination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the fluorination process. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction of this compound can lead to the formation of 6-fluoro-2,3-dihydro-1H-indene. Typical reducing agents are lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products:

    Oxidation: 6-Fluoro-2,3-dihydro-1H-inden-5-one.

    Reduction: 6-Fluoro-2,3-dihydro-1H-indene.

    Substitution: Various substituted indanols depending on the nucleophile used.

Scientific Research Applications

Chemistry: 6-Fluoro-2,3-dihydro-1H-inden-5-ol is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Fluorine atoms can significantly alter the pharmacokinetics and pharmacodynamics of drug candidates, making this compound a valuable intermediate in drug discovery.

Industry: The compound is also investigated for its use in the production of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the fluorine atom.

Mechanism of Action

The mechanism by which 6-Fluoro-2,3-dihydro-1H-inden-5-ol exerts its effects depends on its application. In drug design, the fluorine atom can enhance binding affinity to target proteins by forming strong hydrogen bonds and van der Waals interactions. This can lead to increased potency and selectivity of the drug.

Molecular Targets and Pathways: The specific molecular targets and pathways involved vary depending on the derivative of this compound being studied. Generally, the presence of fluorine can influence the compound’s interaction with enzymes, receptors, and other biomolecules, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

    2,3-Dihydro-1H-inden-5-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.

    6-Chloro-2,3-dihydro-1H-inden-5-ol: Similar structure but with chlorine instead of fluorine, leading to variations in reactivity and applications.

    6-Bromo-2,3-dihydro-1H-inden-5-ol: Bromine substitution offers different electronic and steric effects compared to fluorine.

Uniqueness: The presence of the fluorine atom in 6-Fluoro-2,3-dihydro-1H-inden-5-ol imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets. These characteristics make it distinct from its halogenated counterparts and valuable in various scientific and industrial applications.

Biological Activity

6-Fluoro-2,3-dihydro-1H-inden-5-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom and a hydroxyl group attached to an indene backbone. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances lipophilicity, potentially increasing membrane permeability and influencing binding affinity to biological targets. The hydroxyl group can participate in hydrogen bonding, further modulating the compound's interactions with proteins and nucleic acids.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities:

Activity Description Reference
Antimicrobial Exhibits activity against various bacterial strains, suggesting potential as an antibiotic.
Anticancer Shows promise in inhibiting cancer cell proliferation in vitro.
Enzyme Inhibition Acts as an inhibitor of specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent.

Anticancer Potential

In vitro assays revealed that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting its potential for further development as a chemotherapeutic agent.

Research Findings

Research has shown that the biological activity of this compound can be influenced by structural modifications. For instance:

Modification Effect on Activity Reference
Addition of methoxy groupIncreased anticancer activity due to enhanced binding affinity.
Substitution with other halogensAltered antimicrobial spectrum; fluorine enhances potency.

Properties

IUPAC Name

6-fluoro-2,3-dihydro-1H-inden-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5,11H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRPFPRKAMQQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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